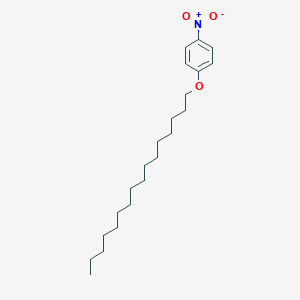

p-Nitrophenyl hexadecyl ether

Beschreibung

Eigenschaften

IUPAC Name |

1-hexadecoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBVESXNPYPANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333723 | |

| Record name | p-Nitrophenyl hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102703-33-3 | |

| Record name | p-Nitrophenyl hexadecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of P Nitrophenyl Hexadecyl Ether

Established Synthetic Pathways to Aryl Alkyl Ethers

Williamson Ether Synthesis Adaptations for p-Nitrophenyl Hexadecyl Ether

The Williamson ether synthesis, a reliable and long-standing method developed by Alexander Williamson in 1850, remains a cornerstone for the preparation of both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction typically proceeds via an S\textsubscriptN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. byjus.comwikipedia.org

In the context of synthesizing this compound, this method involves the deprotonation of p-nitrophenol to form the p-nitrophenoxide ion. This is typically achieved using a suitable base. The resulting nucleophilic phenoxide then attacks an electrophilic 1-halo-hexadecane (e.g., 1-bromohexadecane (B154569) or 1-iodohexadecane). For the reaction to be efficient, the alkyl halide should be primary to favor the S\textsubscriptN2 pathway and minimize competing elimination reactions. byjus.commasterorganicchemistry.com

A general representation of this synthesis is as follows:

Step 1: Formation of the Alkoxide

p-Nitrophenol is treated with a base (e.g., sodium hydroxide (B78521), sodium hydride) to form the sodium p-nitrophenoxide.

Step 2: Nucleophilic Substitution

The p-nitrophenoxide ion reacts with hexadecyl halide in a suitable solvent.

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial in reactions where the reactants are in different phases (e.g., an aqueous solution of the phenoxide and an organic solution of the alkyl halide). utahtech.edu The catalyst facilitates the transfer of the alkoxide ion into the organic phase, where the reaction occurs. utahtech.edu

A process for preparing nitrophenyl alkyl ethers has been described where the nitrophenol is reacted with an alkyl halide in water. google.com In this method, the nitrophenol and water are initially combined, followed by the simultaneous addition of the alkyl halide and a compound that binds the resulting hydrogen halide. google.com

Alternative Esterification and Alkylation Routes

While the Williamson synthesis is prevalent, alternative routes involving esterification and subsequent transformations can also be conceptualized for the synthesis of aryl alkyl ethers. For instance, a nitrophenol can be acylated with a long-chain fatty acid chloride (e.g., palmitoyl (B13399708) chloride) to form a p-nitrophenyl ester. Subsequent reduction of the ester carbonyl group would yield the desired ether, although this is a less direct approach.

Alkylation of phenols can also be achieved under various conditions. For example, the reaction of phenolates with alkyl halides is a well-established method. google.com Houben-Weyl describes the alkylation of phenolates with alkyl halides, and another method involves the reaction of the silver salt of a cresol (B1669610) with methyl iodide. google.com

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The p-nitrophenyl group is a well-known chromogenic reporter. When attached to a substrate, its release upon enzymatic cleavage can be readily detected by spectrophotometry due to the formation of p-nitrophenolate, which has a characteristic absorbance at around 405 nm. biocompare.com This property makes p-nitrophenyl-containing molecules valuable tools for enzyme assays and structure-activity relationship (SAR) studies.

p-Nitrophenyl Alkanoate and Related Ester Synthesis

p-Nitrophenyl alkanoates are frequently used as substrates to study the activity of esterases and lipases. researchgate.netdtic.milpublish.csiro.au These esters, with varying alkyl chain lengths, help in understanding the substrate specificity and catalytic mechanism of these enzymes. dtic.milacs.orgdtic.mil The synthesis of these esters is typically straightforward, involving the reaction of p-nitrophenol with the corresponding acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base or coupling agent.

Kinetic studies on the hydrolysis of a series of p-nitrophenyl alkanoates catalyzed by synthetic polymers have provided insights into enzyme-like catalysis. dtic.milacs.org These studies often reveal a preference for a specific chain length, highlighting the importance of hydrophobic interactions between the substrate's alkyl chain and the catalyst's binding site. dtic.mil For example, a polysiloxane-supported 4-(diallylamino)pyridine (B8324606) catalyst showed the highest activity towards p-nitrophenyl hexanoate (B1226103) among a series of p-nitrophenyl alkanoates (C2 to C10). acs.org

Table 1: Examples of p-Nitrophenyl Alkanoates Used in Enzyme Assays

| Compound Name | Alkyl Chain Length | Application |

|---|---|---|

| p-Nitrophenyl acetate (B1210297) | C2 | General esterase substrate |

| p-Nitrophenyl hexanoate | C6 | Substrate for lipase (B570770) and synthetic esterase studies acs.org |

| p-Nitrophenyl decanoate | C10 | Substrate for thiolase enzyme OleA researchgate.net |

| p-Nitrophenyl dodecanoate | C12 | Used in SAR studies of esterases dtic.mil |

| p-Nitrophenyl tetradecanoate | C14 | Optimal substrate for certain synthetic esterases dtic.mil |

This table is interactive. Click on the headers to sort.

Synthesis of Chromogenic p-Nitrophenyl Phosphates and Glycosides

The p-nitrophenyl moiety is also incorporated into other classes of molecules to create chromogenic substrates.

p-Nitrophenyl Phosphates: p-Nitrophenyl phosphate (B84403) (pNPP) is a widely used substrate for assaying phosphatases, including alkaline and acid phosphatases. biocompare.comgoogle.com The synthesis of pNPP can be achieved by reacting p-nitrophenol with a phosphorylating agent like phosphorus oxychloride, followed by hydrolysis. google.com More complex p-nitrophenyl phosphates, such as p-nitrophenyl myo-inositol-1-phosphate, have been synthesized as specific substrates for enzymes like phosphatidylinositol-specific phospholipase C. nih.gov The synthesis of these molecules often requires multi-step procedures involving protecting groups. nih.gov

p-Nitrophenyl Glycosides: These compounds are crucial for studying glycosidase enzymes. koreascience.krcapes.gov.brpreveda.sk The synthesis often involves the glycosylation of p-nitrophenol or its potassium salt with a protected glycosyl halide (e.g., acetobromoglucose) in the presence of a promoter. koreascience.krcapes.gov.br For example, the reaction of benzoylated glycosyl halides with potassium p-nitrophenoxide and 18-crown-6 (B118740) yields 1,2-trans p-nitrophenyl glycopyranosides. koreascience.kr These glycosides can serve as substrates for enzymes like α-amylases and diglycosidases. capes.gov.brpreveda.skpreveda.sk

Functional Group Transformations on the Hexadecyl Moiety

The hexadecyl chain of this compound is a long, saturated hydrocarbon chain. While generally unreactive, it can be a site for chemical modification, although such transformations are less common than those on the aromatic ring. Ethers are generally stable compounds, but the alkyl chain can undergo certain reactions. solubilityofthings.comsolubilityofthings.com

Functionalization of long alkyl chains often involves targeting a specific position. If an unsaturated analogue of this compound were available (e.g., containing a double bond in the hexadecenyl chain), a wider range of transformations would be possible. These include:

Oxidation: Cleavage of a double bond via ozonolysis would yield shorter-chain aldehydes or carboxylic acids.

Hydroboration-Oxidation: This would introduce a hydroxyl group at the less substituted carbon of the double bond.

Epoxidation: Formation of an epoxide ring across the double bond.

For a saturated chain like hexadecyl, functionalization is more challenging and typically requires more vigorous conditions, such as free-radical halogenation, which often leads to a mixture of products.

A study on the functionalization of long-chain olefins via hydroboration-isomerization demonstrated the potential to shift a double bond from an internal position to a terminal one, allowing for subsequent functionalization. uantwerpen.be While this applies to unsaturated chains, it highlights strategies for modifying long alkyl moieties. uantwerpen.be

Derivatization for Conjugation and Probe Development

The chemical structure of this compound, characterized by a long lipophilic alkyl chain, an ether linkage, and a terminal nitrophenyl group, makes it a valuable scaffold for the development of molecular probes and bioconjugates. The molecule itself is relatively inert, but its aromatic nitro group serves as a key functional handle for chemical modification. Derivatization primarily focuses on the transformation of this nitro group into a more reactive moiety, most commonly an amine, which can then be used to conjugate the molecule to a wide array of other chemical species, including fluorophores, quenchers, and biomolecules.

The principal strategy for derivatizing this compound is the reduction of the para-nitro group to a primary aromatic amine, yielding p-aminophenyl hexadecyl ether. This transformation introduces a nucleophilic amine group that is highly versatile for subsequent conjugation reactions. The reduction can be achieved under various conditions, with the choice of reagent depending on the tolerance of other functional groups in a more complex system.

Once synthesized, the p-aminophenyl hexadecyl ether is a key intermediate for conjugation. The primary amine is a versatile functional group that readily participates in several common bioconjugation reactions. The most prevalent of these is the formation of a stable amide bond by reacting the amine with a carboxylic acid or its activated derivative. This method is widely used to link the lipophilic ether to peptides, proteins, or fluorescent dyes that bear a carboxyl group. Other important reactions include the formation of thioureas and sulfonamides.

This derivatization and conjugation approach allows for the rational design of probes where the this compound moiety acts as a lipophilic anchor. When conjugated to a fluorophore, the resulting molecule can function as a fluorescent probe for staining or monitoring lipid-rich environments, such as cellular membranes. The long hexadecyl tail facilitates insertion into the lipid bilayer, while the conjugated fluorophore provides the signaling component.

An alternative strategy in probe development does not involve derivatizing the ether itself, but rather uses the p-nitrophenoxy group as a leaving group that is cleaved by a specific analyte. In such designs, the ether is linked to a fluorophore, and the p-nitrophenyl group acts as a quencher or a caging group. The reaction with an analyte, such as the thiolysis of dinitrophenyl ethers by thiophenol, results in the cleavage of the ether bond and release of the fluorophore, leading to a "turn-on" fluorescent signal. mdpi.comresearchgate.net This mechanism is particularly useful for developing reaction-based probes. For instance, a probe for detecting specific thiols could be designed where the thiol displaces the phenolate (B1203915) of a fluorogenic coumarin (B35378) derivative, liberating the fluorescent molecule. mdpi.com

The versatility of these chemical transformations enables the creation of a diverse range of molecular tools for biological and chemical applications.

Role As a Substrate and Probe in Enzymology and Biochemistry

Substrate Specificity and Enzyme Kinetics

General Hydrolytic Mechanisms of p-Nitrophenyl Esters

p-Nitrophenyl esters, including the C16 variant p-nitrophenyl hexadecanoate (B85987) (also known as p-nitrophenyl palmitate or pNPP), are invaluable tools in biochemistry for assaying hydrolytic enzyme activity. medchemexpress.com The principle of their use lies in the properties of the p-nitrophenol (pNP) leaving group. scielo.sa.cr Upon enzymatic cleavage of the ester bond, p-nitrophenol is released. In solutions with a pH above its pKa of ~7.2, p-nitrophenol is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm. scielo.sa.crnih.gov This allows for a simple and continuous spectrophotometric measurement of enzyme activity by monitoring the increase in absorbance over time. nih.gov

The general mechanism for enzyme-catalyzed hydrolysis of these esters, particularly by serine hydrolases (a class that includes many lipases and esterases), involves a two-step process. First, a nucleophilic residue in the enzyme's active site (commonly serine) attacks the carbonyl carbon of the ester, leading to the formation of a transient tetrahedral intermediate. This is followed by the release of the p-nitrophenolate anion and the formation of a covalent acyl-enzyme intermediate. In the second step, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the fatty acid (in this case, palmitic acid) and regenerating the free enzyme for another catalytic cycle. diva-portal.org

Interaction with Esterase Enzymes

Esterases (EC 3.1.1.x) are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. frontiersin.org p-Nitrophenyl esters with varying acyl chain lengths are standard substrates used to determine the specificity and kinetics of these enzymes. nih.gov

Lipase-Catalyzed Hydrolysis Kinetics

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are a subclass of esterases that preferentially hydrolyze water-insoluble esters, such as long-chain triglycerides. p-Nitrophenyl hexadecanoate is a classic colorimetric substrate for measuring lipase (B570770) activity from various sources, including microbial and pancreatic lipases. medchemexpress.comresearchgate.net

Studies investigating the effect of the substrate's acyl chain length on lipase activity have shown that different lipases have distinct preferences. For example, some lipases show the highest activity towards medium-chain p-nitrophenyl esters, while others are more active with long-chain substrates like p-nitrophenyl hexadecanoate. nih.gov The hydrolysis of these substrates by lipases often exhibits interfacial activation, a phenomenon where the enzyme's activity dramatically increases at a lipid-water interface. Kinetic parameters such as the Michaelis-Menten constant (KM) and maximum velocity (Vmax) are frequently determined using pNPP to characterize lipase function under various conditions, including temperature, pH, and the presence of inhibitors or activators. researchgate.net

Table 1: Examples of Lipase Activity Studies Using p-Nitrophenyl Esters

| Enzyme Source | Substrate(s) | Key Findings |

|---|---|---|

| Candida rugosa | p-Nitrophenyl palmitate (pNPP) | Used as a model lipase to test catalytic ability in a uniform aqueous-based substrate solution to determine optimal conditions and kinetic parameters. researchgate.net |

| Novozym 435 (immobilized Candida antarctica lipase B) | p-Nitrophenyl esters (C4 to C16) | Investigated the effect of acyl chain length on hydrolysis, finding that conversion decreases with increasing chain length in supercritical CO2. nih.gov |

| Various microbial sources | p-Nitrophenyl butyrate (B1204436) (PNB) and p-Nitrophenyl palmitate (PNP) | Demonstrated that cutinases show a much higher preference for PNB over PNP, distinguishing them from other lipases and esterases. jmb.or.kr |

Carboxylesterase Activity Studies

Carboxylesterases (EC 3.1.1.1) are serine hydrolases that catalyze the hydrolysis of a wide range of ester-containing compounds. rndsystems.com While they typically show a preference for substrates with shorter acyl chains compared to lipases, p-nitrophenyl esters of various lengths, including longer ones, are used to profile their substrate specificity. frontiersin.orgnih.gov For instance, recombinant human carboxylesterase 1 (CES1) activity can be measured by its ability to hydrolyze p-nitrophenyl acetate (B1210297), but studies on substrate specificity often include a panel of esters with different chain lengths. rndsystems.com A carboxylesterase from the archaeon Halobacterium salinarum was tested against p-nitrophenyl esters from acetate (C2) to laurate (C12), with the best kinetic performance observed with p-nitrophenyl valerate (B167501) (C5). nih.gov

Substrate for Thiolase Enzymes

Thiolases are enzymes that catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA. Interestingly, the thiolase enzyme OleA, which is involved in the biosynthesis of hydrocarbons, has been shown to utilize p-nitrophenyl esters as surrogate substrates. nih.govresearchgate.net While OleA's natural substrates are acyl-CoAs, it can catalyze the hydrolysis of p-nitrophenyl esters, a reaction that has been crucial for developing high-throughput screening assays. researchgate.net

Research has demonstrated that OleA can use a p-nitrophenyl ester as an acyl donor. The reaction proceeds via the transfer of the acyl group from the p-nitrophenyl carrier to the active site cysteine residue (Cys143), releasing p-nitrophenol. nih.gov This acyl-enzyme intermediate can then react with a second substrate, such as an acyl-CoA, in a Claisen condensation reaction. This discovery has provided new insights into the OleA catalytic mechanism and offers a more cost-effective method for generating novel hydrocarbon products. researchgate.netnih.gov

Acyl Group Transfer and Claisen Condensation Mechanisms

Application with Phosphatase and Phosphodiesterase Enzymes

p-Nitrophenyl phosphate (B84403) (pNPP) and its derivatives are standard substrates for assaying phosphatases and phosphodiesterases. openbiochemistryjournal.comneb.com Alkaline phosphatases (APs), for example, are metalloenzymes that catalyze the hydrolysis of phosphate monoesters. openbiochemistryjournal.com The activity is readily measured using pNPP, which is hydrolyzed to p-nitrophenol. neb.comresearchgate.net

Interestingly, some alkaline phosphatases also exhibit phosphodiesterase activity, a property that can be investigated using bis-(p-nitrophenyl) phosphate (bis-pNPP). openbiochemistryjournal.comnih.gov Studies on alkaline phosphatase from rat osseous plate have shown that the enzyme can hydrolyze both pNPP and bis-pNPP, suggesting a single catalytic site is responsible for both activities. nih.govportlandpress.com The hydrolysis of these substrates is dependent on divalent metal ions like Zn²⁺ and Mg²⁺, although the requirements can differ for monoesterase and diesterase functions. openbiochemistryjournal.com

The substrate hexadecyl p-nitrophenyl phosphate has been used in studies of lanthanide-mediated hydrolysis in micellar systems, demonstrating how the long alkyl chain influences the substrate's aggregation and interaction with catalytic ions. cdnsciencepub.com Furthermore, novel phosphodiesterases have been identified and characterized from environmental metagenomes using bis-pNPP as a screening substrate. nih.gov

Glycosidase Assays Utilizing p-Nitrophenyl Glycosides

p-Nitrophenyl glycosides are chromogenic substrates widely used for the detection and characterization of glycosidase enzymes (also known as glycoside hydrolases). gbiosciences.comtandfonline.com These enzymes cleave glycosidic bonds in complex sugars and play vital roles in numerous biological processes. tandfonline.comfrontiersin.org

The assay principle involves the enzymatic hydrolysis of a specific p-nitrophenyl-sugar conjugate, which releases the yellow p-nitrophenol. clinisciences.com A diverse array of these substrates is available, allowing for the specific measurement of different glycosidases. Examples include:

p-Nitrophenyl-β-D-glucopyranoside for β-glucosidase. clinisciences.comresearchgate.net

p-Nitrophenyl-α-D-glucopyranoside for α-glucosidase.

p-Nitrophenyl-β-D-galactopyranoside for β-galactosidase. gbiosciences.com

p-Nitrophenyl-α-L-fucopyranoside for α-L-fucosidase. gbiosciences.com

These assays are adaptable to high-throughput screening formats, such as 96-well microtiter plates, making them suitable for characterizing large numbers of samples or evaluating potential enzyme inhibitors. tandfonline.comfrontiersin.org

Spectrophotometric Assay Development and Optimization

Quantification of p-Nitrophenol Release

The utility of p-nitrophenyl-based substrates hinges on the spectrophotometric quantification of the released p-nitrophenol (pNP). researchgate.netnih.gov Upon cleavage from the substrate by an enzyme, pNP exists in equilibrium between its protonated (phenol) and deprotonated (phenolate) forms. In acidic to neutral conditions, the colorless phenol (B47542) form, which absorbs maximally around 317-340 nm, predominates. researchgate.netnih.gov Under alkaline conditions (typically pH > 9), the equilibrium shifts to the bright yellow p-nitrophenolate anion, which has a strong absorbance maximum at approximately 405-410 nm. researchgate.netresearchgate.netnih.gov

For this reason, enzyme assays are often terminated by adding a strong base like NaOH. This stops the reaction and ensures all pNP is converted to the colored phenolate (B1203915) form, allowing for sensitive and accurate measurement. nih.gov The amount of product formed can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenolate at 405 nm is approximately 18,000 M⁻¹cm⁻¹. nih.govcarleton.edu It is crucial to control both pH and temperature, as they can affect the pKa of p-nitrophenol and thus its absorbance spectrum, which is particularly important for continuous assays performed at neutral pH. researchgate.net

Kinetic Parameter Determination (e.g., K_m, V_max)

Spectrophotometric assays using p-nitrophenyl substrates are fundamental for determining key enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). colby.edubmglabtech.com By measuring the initial reaction velocity (v₀) at various substrate concentrations ([S]), a saturation curve can be generated. colby.eduablelab.eu

From this data, K_m and V_max can be derived. While they can be estimated from a direct plot of v₀ versus [S], more accurate values are typically obtained by using linear transformations of the Michaelis-Menten equation. colby.edujascoinc.com The most common of these is the Lineweaver-Burk plot, which graphs the reciprocal of velocity (1/v₀) against the reciprocal of substrate concentration (1/[S]). 2minutemedicine.com

This double-reciprocal plot yields a straight line where:

The y-intercept is equal to 1/V_max. carleton.edu2minutemedicine.com

The x-intercept is equal to -1/K_m. carleton.edu2minutemedicine.com

The slope is equal to K_m/V_max. carleton.edu2minutemedicine.com

This method has been successfully applied to determine the kinetic parameters for a wide range of enzymes, including acid phosphatases, β-glucosidases, and lipases, using their respective p-nitrophenyl substrates. researchgate.netlenus.ie

Data Tables

Table 1: Kinetic Parameters for Various Enzymes Using p-Nitrophenyl Substrates This table presents experimentally determined K_m and V_max values for different enzymes using p-nitrophenyl derivatives as substrates. Note that conditions vary between studies.

| Enzyme | Substrate | K_m | V_max | Source |

| Alkaline Phosphatase (Rat Osseous Plate) | bis-(p-Nitrophenyl) phosphate | 1.9 mM (pH 7.5) | Not Reported | nih.govportlandpress.com |

| Sweet Almond β-Glucosidase (Dimer) | p-Nitrophenyl-β-D-glucopyranoside | 2.26 mM | 8.26 µM/s | researchgate.net |

| Sweet Almond β-Glucosidase (Monomer) | p-Nitrophenyl-β-D-glucopyranoside | 1.64 mM | 0.94 µM/s | researchgate.net |

| Lipase (Lpc53E1) | p-Nitrophenyl palmitate | 0.69 mM | 29.41 µM/min | lenus.ie |

| PTPσ Phosphatase | p-Nitrophenyl phosphate | ~250 µM | Not Reported | researchgate.net |

Enzymatic Hydrolysis in Heterogeneous Systems

The enzymatic hydrolysis of sparingly soluble substrates like p-nitrophenyl hexadecyl ether is often studied in heterogeneous systems that mimic biological membranes or create a larger interfacial area for enzyme action. These systems, primarily micellar and reverse micellar environments, as well as aqueous-organic solvent mixtures, significantly influence enzyme activity and provide insights into catalytic mechanisms.

Micellar and reverse micellar systems serve as powerful tools to study the kinetics of lipolytic enzymes by solubilizing hydrophobic substrates in aqueous solutions. ua.ptscispace.com These organized molecular assemblies create nano-sized water droplets within a bulk organic solvent, providing a microenvironment that can enhance enzyme stability and activity. hnu.edu.cnmdpi.com The hydrolysis of p-nitrophenyl esters and ethers in these systems often follows Michaelis-Menten kinetics, where the reaction rate is dependent on the substrate concentration within the micellar pseudophase. ua.ptresearchgate.net

The activity of enzymes within these systems is highly dependent on the physical parameters of the micelles, particularly the water-to-surfactant molar ratio (W₀) in reverse micelles. researchgate.net Studies on the hydrolysis of p-nitrophenyl laurate and other long-chain esters have shown that enzyme activity often exhibits a bell-shaped profile as a function of W₀. researchgate.net This indicates that an optimal amount of water is necessary for enzyme conformation and catalytic function; too little water restricts enzyme flexibility, while too much can lead to denaturation or unfavorable partitioning.

For instance, the hydrolysis of lipid p-nitrophenyl esters, such as p-nitrophenyl palmitate (a close structural analogue of this compound), by bovine milk lipoprotein lipase has been effectively studied in mixed micelles with Triton X-100. nih.gov In such systems, the reaction proceeds via an interfacial acyl-lipoprotein lipase mechanism, where the rate-limiting step is the hydrolysis of the acyl-enzyme intermediate. nih.gov The kinetic parameters are influenced by the composition of the micelle, which controls the partitioning of the substrate and its accessibility to the enzyme's active site. nih.gov

Similarly, the hydrolysis of hexadecyl p-nitrophenyl phosphate, another analogue, is significantly accelerated in the presence of lanthanide cations within micellar systems, demonstrating a rate acceleration of up to 10⁵-fold due to enhanced binding of the catalytic ions to the anionic micellar surface. acs.org

Table 1: Influence of Micellar System on Lipoprotein Lipase-Catalyzed Hydrolysis of p-Nitrophenyl Esters

| Substrate | Micellar System | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) | Specificity (Vₘₐₓ/Kₘ) |

| p-Nitrophenyl Butyrate | Aqueous Solution | 1.1 | 148 | 135 |

| p-Nitrophenyl Caprylate | Triton X-100 Micelles | 0.49 | 200 | 408 |

| p-Nitrophenyl Laurate | Triton X-100 Micelles | 0.28 | 111 | 396 |

| p-Nitrophenyl Palmitate | Triton X-100 Micelles | 0.21 | 16 | 76 |

Data derived from studies on bovine milk lipoprotein lipase. The kinetic parameters for micellar substrates are expressed in terms of the bulk concentration of the ester. nih.gov

The use of water-miscible organic co-solvents is another strategy to enhance the solubility of hydrophobic substrates like this compound in enzymatic assays. researchgate.net However, the presence of organic solvents can have complex effects on enzyme structure and function. researchgate.net Solvents can alter the enzyme's conformational flexibility, the polarity of the active site, and the hydration layer essential for activity. researchgate.netcsic.es

The influence of a co-solvent is highly dependent on its nature and concentration. For many hydrolases, low concentrations of solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) can lead to an enhancement of catalytic activity. csic.esnih.gov This activation is often attributed to increased substrate solubility or favorable changes in the enzyme's conformation. researchgate.net Conversely, high concentrations of organic solvents typically lead to a loss of activity due to denaturation of the protein structure. csic.es

Studies on feruloyl esterases using p-nitrophenyl acetate as a substrate demonstrated that the effect of a co-solvent is specific to both the enzyme and the solvent. csic.es For example, the activity of a feruloyl esterase from Talaromyces stipitatus was enhanced in the presence of up to 30% DMSO, while other solvents like ethanol (B145695) and propanol (B110389) were inhibitory even at lower concentrations. csic.es The catalytic efficiency (kcat/KM) of enzymes like α-chymotrypsin has been shown to be enhanced in certain aqueous-organic media, influencing both the catalytic rate constant (kcat) and the Michaelis constant (KM). researchgate.net

Table 2: Effect of Organic Co-solvents on the Activity of Aspergillus niger Feruloyl Esterase (AnFaeA)

| Organic Co-solvent | Concentration for 50% Inhibition (IC₅₀) on Methyl Ferulate | Concentration for 50% Inhibition (IC₅₀) on Methyl p-Coumarate |

| DMSO | > 50% (v/v) | > 50% (v/v) |

| Acetone | 38% (v/v) | 42% (v/v) |

| 1,4-Dioxane | 34% (v/v) | 33% (v/v) |

| Methanol | 29% (v/v) | 33% (v/v) |

| Ethanol | 23% (v/v) | 26% (v/v) |

| Propanol | 19% (v/v) | 20% (v/v) |

Data illustrates the varying inhibitory effects of different organic solvents on enzyme activity. csic.es

Impact of Micellar and Reverse Micellar Environments on Enzyme Activity

Enzyme Inhibition and Activation Studies with p-Nitrophenyl Ether Analogues

Analogues of this compound, particularly p-nitrophenyl esters and other substituted phenyl ethers, are widely used as probes in enzyme inhibition and activation studies. The p-nitrophenyl group serves as a convenient chromophore, allowing for continuous spectrophotometric monitoring of enzymatic reactions. igem.org These analogues help to elucidate enzyme mechanisms, map active site topographies, and screen for potential therapeutic agents. nih.gov

The interaction of these analogues with an enzyme can result in different kinetic patterns. For example, in studies of leukocyte elastase, pentosan polysulfate exhibited hyperbolic noncompetitive inhibition when t-butyloxycarbonyl-Ala-p-nitrophenyl ester was used as the substrate. enzyme-modifier.ch This type of inhibition indicates that the inhibitor binds to a site distinct from the active site, affecting the catalytic efficiency of the enzyme without preventing substrate binding. enzyme-modifier.ch

In other cases, p-nitrophenyl analogues are used in competitive inhibition assays. The reaction of p-nitrophenyl acetate with human serum albumin, which possesses esterase-like activity, can be inhibited by ligands that compete for the same binding site. researchgate.net The degree of inhibition provides a measure of the binding affinity of the competing ligand. researchgate.net Furthermore, p-nitrophenyl derivatives can serve as mechanism-based inactivators, where the enzyme processes the analogue to generate a reactive intermediate that covalently modifies and inactivates the enzyme. The nitro group in p-nitrophenyl ethers can be reduced to form reactive species that interact with cellular components, a mechanism relevant in the study of nitroaromatic compounds.

Application in Biosynthesis Pathways (e.g., PAF Precursor Hydrolysis)

This compound and its analogues are relevant to the study of lipid metabolism, particularly the biosynthesis of Platelet-Activating Factor (PAF). PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent lipid mediator, and its de novo synthesis pathway involves ether-linked lipid precursors. nih.gov

A critical step in this pathway is the deacetylation of 1-alkyl-2-acetyl-sn-glycerol, the immediate precursor of PAF. nih.govrhea-db.org The enzyme responsible for this hydrolysis is an acetylhydrolase. Studies aimed at characterizing this enzyme have used various substrates to probe its specificity. Research on the acetylhydrolase from Ehrlich ascites cells found that the enzyme responsible for hydrolyzing 1-[³H]hexadecyl-2-acetyl-sn-glycerol was not inhibited by p-nitrophenyl acetate. nih.gov This finding suggests that this specific acetylhydrolase is distinct from non-specific esterases and possesses high specificity for the neutral lipid PAF precursor. nih.gov

More recent work has identified the serine hydrolase KIAA1363 (also known as PAFAH2) as the enzyme that cleaves acetyl monoalkylglycerol ether (AcMAGE), the penultimate precursor in the de novo PAF pathway. nomuraresearchgroup.comnih.gov PAF acetylhydrolases (PAF-AHs) are a group of enzymes that hydrolyze the sn-2 acetyl group of PAF and structurally related lipids. nih.govnih.gov While some PAF-AH isoforms have broad substrate specificity, others are more selective. nih.gov For example, the intracellular PAF-AH(Ib) is more selective for substrates with a short acetyl chain. nih.gov The use of p-nitrophenyl analogues in these studies helps to differentiate between specific pathway enzymes and those with broader hydrolytic activities.

Applications in Materials Science and Interface Chemistry

Self-Assembly and Surfactant Properties

As an amphiphilic molecule, p-Nitrophenyl hexadecyl ether is expected to exhibit surfactant behavior, significantly altering the properties of solutions and interfaces.

Surfactants are characterized by their ability to self-assemble into organized structures called micelles when their concentration in a solution surpasses a critical value known as the critical micelle concentration (CMC). ualberta.cascispace.com This aggregation is a spontaneous process driven by the hydrophobic effect; the nonpolar hexadecyl tails cluster together to minimize their contact with water, forming a hydrophobic core, while the more polar p-nitrophenyl ether head groups form the outer shell, or corona, of the micelle, which remains in contact with the aqueous environment. researchgate.net

The structure of this compound, being a non-ionic surfactant, suggests the formation of sterically stabilized micelles. The aggregation behavior and the specific geometry of the micelles (e.g., spherical, cylindrical) would be influenced by factors such as temperature, concentration, and the presence of other solutes. ualberta.ca While specific experimental data on the CMC and aggregation number for this compound are not extensively documented, its behavior is anticipated to align with that of other non-ionic surfactants possessing long alkyl chains. Such surfactants are known for their tendency to form aggregates and reduce the surface tension of water. mdpi.com The aggregation of similar compounds, such as p-nitrophenyl alkanoates, in aqueous solutions has been noted as a critical factor in their application as substrates in enzyme model studies. rsc.org

| Property | Expected Characteristic | Governing Principle |

|---|---|---|

| Classification | Non-ionic surfactant | Absence of a formal charge on the head group. |

| Driving Force for Aggregation | Hydrophobic Effect | The tendency of the nonpolar hexadecyl tail to avoid contact with water. researchgate.net |

| Micelle Structure | Core-corona structure | Hydrophobic hexadecyl core with a polar p-nitrophenyl ether corona. |

| Critical Micelle Concentration (CMC) | Expected to have a low CMC | The long C16 chain provides strong hydrophobicity, favoring micellization at low concentrations. |

Micelles can significantly alter the rates of chemical reactions compared to the bulk solution, a phenomenon known as micellar catalysis. ualberta.ca This effect arises from the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase, effectively concentrating the reactants in the small volume of the micelles. researchgate.netresearchgate.net For non-ionic surfactants like this compound, the catalytic effect is primarily due to this concentration effect and the unique microenvironment of the micelle, rather than strong electrostatic interactions.

Studies on analogous systems, such as the hydrolysis of p-nitrophenyl esters and phosphates in the presence of various micelles, demonstrate that the reaction environment provided by the aggregate can stabilize transition states and influence reaction pathways. ru.nllookchem.comacs.org For instance, the hydrolysis of p-nitrophenyl esters is often accelerated in cationic micellar systems. lookchem.com While specific catalytic studies employing this compound micelles are not widely reported, it is plausible that they could influence reactions involving hydrophobic substrates by solubilizing them within the micellar core, thereby increasing their effective concentration and reactivity with water-soluble reagents located at the micelle-water interface.

A key characteristic of any surfactant is its ability to adsorb at interfaces, such as the air-water or oil-water interface, and lower the interfacial tension. uobaghdad.edu.iqmhmedical.com This occurs because the amphiphilic molecules orient themselves with their hydrophobic tails directed away from the aqueous phase and their hydrophilic heads towards it.

As this compound is a non-ionic surfactant, the surface potential (the electrical potential at the interface) of its micelles is expected to be near-neutral. This contrasts with ionic surfactants, which create a significant surface charge. The surface potential can be experimentally estimated using spectral probes like p-nitrophenol, whose pKa value shifts in the presence of a charged micellar surface. mdpi.com The near-neutral surface of non-ionic micelles makes their interfacial properties less sensitive to changes in ionic strength compared to their charged counterparts.

Influence on Micellar Catalysis and Reaction Rates

Role in Polymer and Membrane Science

The properties of this compound also suggest its utility in the formulation of polymers and functional membranes.

The long hexadecyl chain of this compound allows for strong hydrophobic interactions, enabling it to be incorporated into polymeric matrices. It can potentially act as a plasticizer, increasing the flexibility and processability of a polymer by inserting itself between polymer chains and reducing intermolecular forces.

The use of structurally similar compounds is well-documented. For example, 2-nitrophenyl octyl ether (NPOE) is a widely used plasticizer in poly(vinyl chloride) (PVC) membranes. researchgate.net Furthermore, patents describe the synthesis of polymers like Pluronic® and Brij® containing p-nitrophenyl phosphate (B84403) groups and hexadecyl hydrophobic moieties, highlighting the compatibility of these structural components within polymeric systems for specific applications like lipase (B570770) inhibition. google.com The incorporation of this compound could similarly be used to modify the physical properties of polymers or to introduce the specific chemical functionality of the nitrophenyl group.

In membrane science, additives are crucial for modulating permeability and facilitating the transport of chemical species. The most relevant analogue to this compound in this context is 2-nitrophenyl octyl ether (NPOE), a common plasticizer and solvent in polymer inclusion membranes (PIMs) and supported liquid membranes (SLMs). researchgate.netresearchgate.net

Research has shown that NPOE significantly enhances the transport efficiency and permeability of PIMs. researchgate.net It functions by creating a more fluid, solvent-like environment within the polymer matrix, which improves the mobility of carrier molecules and their complexes. This leads to more efficient extraction and transport of target ions, such as Cu(II), across the membrane. researchgate.net

Given its structural similarity, this compound could be expected to perform a similar role. The key differences are the position of the nitro group (para vs. ortho) and the length of the alkyl chain (C16 vs. C8). The much longer hexadecyl chain would increase the molecule's hydrophobicity and viscosity, which could lead to more stable membranes but potentially slower transport kinetics compared to NPOE. Studies on other systems, such as crown ethers bearing long hexadecyl side arms, have also demonstrated the importance of such lipophilic chains in creating effective ionophores for transmembrane transport. nih.gov

| Feature | This compound (Expected) | 2-Nitrophenyl octyl ether (NPOE) (Observed) | Reference |

|---|---|---|---|

| Role in Membrane | Plasticizer, internal solvent | Plasticizer, internal solvent | researchgate.net |

| Alkyl Chain Length | C16 (Hexadecyl) | C8 (Octyl) | - |

| Expected Hydrophobicity | Higher | Lower | - |

| Effect on Permeability | Expected to enhance permeability | Significantly enhances permeability and transport flux | researchgate.netresearchgate.net |

| Effect on Membrane Stability | May increase stability due to higher lipophilicity | Provides flexibility and softness to the polymer membrane | researchgate.net |

Incorporation into Polymeric Systems

Nanoparticle Synthesis and Stabilization Using Hexadecyl Moieties

The functionalization of nanoparticles with long-chain alkyl ethers, such as those containing hexadecyl moieties, is a critical strategy in materials science for imparting stability and enabling specific applications. The long C16 hydrocarbon chain of the hexadecyl group provides a sterically bulky ligand that can prevent nanoparticle aggregation and enhance their dispersibility in various media. While direct research on this compound in nanoparticle synthesis is not extensively documented in publicly available literature, the principles of using hexadecyl-containing compounds for nanoparticle stabilization are well-established.

The hexadecyl chain, a long and flexible hydrophobic group, plays a significant role in the steric stabilization of nanoparticles. When attached to the surface of a nanoparticle, these long chains extend into the surrounding medium, creating a protective layer that physically prevents the nanoparticles from coming into close contact and agglomerating. This steric hindrance is a powerful mechanism for maintaining the colloidal stability of nanoparticle dispersions.

Several studies have highlighted the utility of molecules containing hexadecyl chains in the context of nanoparticle technology. For example, cholesteryl hexadecyl ether (CHE) has been employed as a non-exchangeable, radioactive marker within diblock copolymer nanoparticles. Its role is to allow for the assessment of nanoparticle stability and circulation in biological systems. The retention of CHE within the nanoparticles serves as a reliable indicator of the integrity of the nanoparticle formulation over time. nih.gov

In another application, imidazolium (B1220033) salts functionalized with hexadecyl chains have been successfully used as stabilizers for platinum(0) and gold(0) nanoparticles. tdx.cat These stabilized nanoparticles are soluble in water but insoluble in diethyl ether, demonstrating the influence of the hexadecyl-containing stabilizer on the nanoparticles' solubility characteristics. tdx.cat The hexadecyl chains in these imidazolium salts provide the necessary steric bulk to prevent the metal nanoparticles from aggregating. tdx.cat

Furthermore, polyethylene (B3416737) glycol hexadecyl ether (commercially known as Brij® 58) has been investigated for its ability to stabilize drug formulations. It was observed that this nonionic surfactant could enhance the stability of the aqueous-labile drug decitabine (B1684300) through the formation of micelles above its critical micelle concentration. nih.gov This micellar encapsulation, driven by the hydrophobic hexadecyl tails, provides a protective microenvironment for the drug. nih.gov

The general principle underpinning these examples is the crucial role of ligands in determining the final size, shape, and colloidal stability of inorganic nanoparticles. acs.org Ligands with long alkyl chains, like the hexadecyl group, are instrumental in providing steric stabilization. acs.org

Table 1: Examples of Hexadecyl-Containing Compounds in Nanoparticle Systems

| Compound | Nanoparticle System | Role of Hexadecyl Moiety | Key Findings | Reference |

| Cholesteryl hexadecyl ether (CHE) | Diblock copolymer nanoparticles | Non-metabolizable marker | Used to evaluate nanoparticle stability and plasma clearance. nih.gov | nih.gov |

| Tris-imidazolium salts with hexadecyl chains | Platinum(0) and Gold(0) nanoparticles | Stabilizer | Stabilized nanoparticles soluble in water and insoluble in diethyl ether. tdx.cat | tdx.cat |

| Polyethylene glycol hexadecyl ether (Brij® 58) | Decitabine formulation | Micellar stabilization | Slightly increased the stability of decitabine via micellization. nih.gov | nih.gov |

Mechanistic Investigations of Chemical Reactivity

Non-Enzymatic Hydrolysis of p-Nitrophenyl Ethers and Esters

The non-enzymatic hydrolysis of p-nitrophenyl derivatives serves as a crucial model for understanding the fundamental principles of bond cleavage in the absence of biological catalysts. These studies often explore the effects of pH, catalysts, and complexing agents on the reaction rate and mechanism.

The rate of hydrolysis of p-nitrophenyl ethers and esters is highly dependent on the pH of the solution. Systematic studies on model compounds like 4-nitrophenyl β-D-glucopyranoside reveal distinct mechanistic pathways across a range of pH values. chemrxiv.org Generally, the hydrolysis of related p-nitrophenyl esters is slow at neutral or acidic pH but increases significantly under alkaline conditions. researchgate.netresearchgate.netuna.ac.cr

Four primary mechanistic regimes have been identified for the hydrolysis of a model p-nitrophenyl ether: chemrxiv.org

Specific Acid Catalysis (Low pH): In strongly acidic solutions, the reaction proceeds via specific acid catalysis, where the substrate's conjugate acid forms, followed by the heterolytic cleavage of the glycosidic C-O bond. chemrxiv.org

pH-Independent Region (Neutral pH): In the neutral pH range, the reaction is largely uncatalyzed when the buffer concentration is extrapolated to zero. chemrxiv.org The mechanism is consistent with water attack through a dissociative pathway. chemrxiv.org

Bimolecular Hydroxide (B78521) Attack (Mildly Basic pH): Under mildly basic conditions, the data support a bimolecular concerted mechanism (SN2-type) involving direct attack by a hydroxide ion. chemrxiv.org

Neighboring Group Participation (Strongly Basic pH): At high pH, the mechanism shifts to neighboring group participation, where the deprotonated C2-hydroxyl group acts as an internal nucleophile, leading to the formation of a 1,2-anhydro sugar intermediate which is then rapidly hydrolyzed. chemrxiv.org The formation of this intermediate is the rate-determining step. chemrxiv.org

The spontaneous hydrolysis of p-nitrophenyl palmitate, an ester with a similar long alkyl chain, is negligible below pH 7.00 but proceeds readily at alkaline pH, releasing the p-nitrophenolate anion. una.ac.cr

| pH Region | Dominant Mechanism | Key Features |

|---|---|---|

| Acidic (pH < 2) | Specific Acid Catalysis | Protonation of the ether oxygen followed by unimolecular cleavage (A-1 type). |

| Neutral (pH 2-8) | Uncatalyzed Hydrolysis | Dissociative mechanism involving a water nucleophile; rate is pH-independent. |

| Mildly Basic (pH 8-12) | Bimolecular Nucleophilic Substitution | Direct attack of hydroxide ion on the anomeric carbon (SN2). |

| Strongly Basic (pH > 12) | Neighboring Group Participation | Intramolecular attack by the C2-oxyanion to form a 1,2-epoxide intermediate. |

The cleavage of p-nitrophenyl ethers and esters can be significantly accelerated by nucleophilic catalysts and in biomimetic systems that model the active sites of hydrolase enzymes. These systems often utilize metal complexes or organized assemblies like micelles and cyclodextrins to enhance reactivity.

Metallomicelles, which are surfactant micelles containing metal ions, have proven to be highly effective catalysts. For instance, a Cu(II) complex in cetyltrimethylammonium (CTA) micelles is highly reactive and catalytic for the hydrolysis of p-nitrophenyl phosphate (B84403) substrates. acs.org The catalytic mechanism in these systems often involves a metal-bound hydroxide ion acting as the potent nucleophile. acs.org Similarly, zinc(II) complexes with Schiff base ligands have been synthesized as hydrolase models, demonstrating high activity in the hydrolysis of p-nitrophenyl picolinate (B1231196) (PNPP). researchgate.net The mechanism involves the formation of a key intermediate between the substrate and the metal complex. researchgate.netresearchgate.net

Cyclodextrins, which are macrocyclic oligosaccharides, can also act as enzyme models. α-Cyclodextrin selectively accelerates the hydrolysis of p-nitrophenyl glycosides by encapsulating the p-nitrophenyl group (the aglycone) into its hydrophobic cavity. oup.com This binding pre-organizes the substrate for cleavage, with hydroxyl groups on the cyclodextrin (B1172386) rim potentially participating in the reaction. oup.com

Crown ethers are synthetic macrocyclic polyethers that can selectively bind cations within their central cavity. rsc.orgfrontiersin.org This host-guest recognition property has been harnessed to create advanced catalytic systems. rsc.org When incorporated into the structure of a transition metal complex, crown ethers can modulate catalytic activity through secondary coordination sphere interactions. rsc.org

Studies on the hydrolysis of p-nitrophenyl picolinate (PNPP) catalyzed by Schiff base complexes of Mn(III) and Co(II) have shown that incorporating an aza-crown ether moiety into the ligand structure significantly enhances catalytic performance. researchgate.netorientjchem.org The crowned complexes exhibit higher catalytic activity compared to their crown-free analogues. researchgate.net The crown ether unit can provide a hydrophobic environment for the substrate and influence the electronic properties of the metal center, thereby promoting the hydrolytic cleavage. researchgate.net The rate of this catalyzed hydrolysis increases with the pH of the buffer solution. researchgate.netresearchgate.net

| Catalytic System | Substrate Example | Mechanistic Feature | Reference |

|---|---|---|---|

| Cu(II)-HTMED in CTA Micelles | p-Nitrophenyl phosphates | Metallomicelle catalysis; Cu-bound hydroxide acts as the nucleophile. | acs.org |

| α-Cyclodextrin | p-Nitrophenyl β-D-glycoside | Host-guest complexation; encapsulation of the aglycone. | oup.com |

| Schiff Base-Aza Crown Ether Complexes | p-Nitrophenyl picolinate | Crown ether provides a hydrophobic binding site and enhances metal's catalytic role. | researchgate.netresearchgate.net |

Nucleophilic Catalysis and Biomimetic Systems

Reaction Mechanisms under Varying Solvent Conditions

The solvent environment can profoundly influence the reaction rates and mechanisms of hydrolysis. Studies have explored reactions in mixed aqueous-organic solvents and biphasic systems.

In the hydrolysis of p-nitrophenyl esters like p-nitrophenyl hexanoate (B1226103), using a biphasic system of a basic aqueous solution and a fluorous solvent (HFE-7200), the reaction rate can be dependent on the mass transfer of the ester from the fluorous phase to the aqueous phase where hydrolysis occurs. nih.gov The ester's preference for the HFE phase makes this mass transfer a critical step. nih.gov

In mixed aqueous-organic media, the catalytic activity of enzymes towards p-nitrophenyl esters is also significantly affected. researchgate.net For the α-chymotrypsin-catalyzed hydrolysis of p-nitrophenyl acetate (B1210297) and benzoate, the addition of organic cosolvents such as acetonitrile, DMSO, and various alcohols influences the Michaelis-Menten kinetic parameters, k_cat and K_M. researchgate.net The polarity of the solvent mixture plays a key role, and in many cases, the catalytic efficiency of the enzyme is enhanced in the aqueous-organic medium. researchgate.net

Photochemical Reactivity of Nitrophenyl Ethers

The p-nitrophenyl group is a well-known chromophore that can undergo photochemical transformations upon absorption of light. The photochemical properties are sensitive to both the molecular structure and the solvent environment. rsc.org

Studies on related compounds show that the photophysical and photochemical properties of molecules containing the 4-nitrophenyl group are highly dependent on solvent polarity. For (E,E,E)-1,6-bis(4-nitrophenyl)hexa-1,3,5-triene, an increasing Stokes shift is observed in the fluorescence emission spectra with increasing solvent polarity. rsc.org This behavior is attributed to an excited state with significant charge-transfer character, which is stabilized by polar solvents. rsc.org The fluorescence quantum yield reaches a maximum in moderately polar solvents, while the quantum yield of intersystem crossing decreases as solvent polarity increases. rsc.org

Furthermore, research on p-nitrobiphenyl derivatives indicates that they can exhibit significantly higher photoreactivity compared to their p-nitrophenyl analogs, suggesting that extending the aromatic system can enhance light-induced reactions. rsc.org The 2-nitrobenzyl group, a related structure, is widely used as a photoremovable protecting group, where light is used to induce cleavage of an ether or ester bond to release a protected molecule, highlighting the utility of the photochemical reactivity of nitroaromatic compounds. chalmers.se

Advanced Analytical and Computational Research on P Nitrophenyl Hexadecyl Ether Systems

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic methods are indispensable for monitoring chemical reactions and characterizing the resulting products. Techniques such as UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary information crucial for a comprehensive understanding of p-nitrophenyl ether systems.

UV-Visible spectroscopy is a powerful tool for monitoring the kinetics of reactions involving p-nitrophenyl ethers. The basis of this application lies in the distinct absorbance properties of the p-nitrophenolate anion, a common product or leaving group in reactions such as hydrolysis. This anion exhibits a strong absorbance maximum around 400-410 nm, a region where the parent ether often has minimal absorbance. rsc.orgacs.orgresearchgate.net

The progress of a reaction can be followed by monitoring the increase in absorbance at this characteristic wavelength over time. rsc.orgbeilstein-journals.org This data allows for the determination of reaction rates and the investigation of how factors like pH, temperature, and the presence of catalysts influence the reaction kinetics. researchgate.netmdpi.com For instance, in studies of the hydrolysis of related p-nitrophenyl esters, the release of the p-nitrophenolate ion is directly proportional to the extent of the reaction, enabling the calculation of observed rate constants (kobs) by fitting the absorbance data to a first-order kinetic model. beilstein-journals.org

The choice of wavelength can be critical, especially when the pH of the solution changes during the reaction, as the absorption spectrum of p-nitrophenol is pH-dependent. researchgate.net To circumvent this, monitoring at the isosbestic point, where the molar absorptivity of the protonated and deprotonated forms are equal, can provide more accurate kinetic data. researchgate.net The application of UV-Vis spectroscopy extends to various reaction media, including aqueous solutions, organic solvents, and micellar systems, providing valuable insights into the reaction mechanisms in these different environments. scholaris.caru.nl

Table 1: UV-Visible Absorption Maxima for Kinetic Monitoring

| Compound/Ion | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Application |

|---|---|---|---|

| p-Nitrophenolate | ~400-410 nm rsc.orgacs.orgresearchgate.net | 17,000 M-1cm-1 nih.gov | Monitoring hydrolysis and other cleavage reactions. rsc.orgbeilstein-journals.org |

| p-Nitrophenol (acidic) | ~317 nm researchgate.net | Not specified | Characterization in acidic conditions. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including p-nitrophenyl hexadecyl ether and its reaction products. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of molecular structures.

In the context of p-nitrophenyl ethers and related compounds, ¹H NMR can be used to identify characteristic signals. For example, the aromatic protons of the p-nitrophenyl group typically appear as distinct multiplets in the downfield region of the spectrum. rsc.org The long hexadecyl chain would produce a series of overlapping signals in the upfield region.

For related phosphorus-containing compounds like p-nitrophenyl phosphates, ³¹P NMR is an invaluable tool for studying reactions at the phosphorus center. nih.gov It provides direct insight into the chemical transformations of the phosphate (B84403) group.

The purity of synthesized p-nitrophenyl esters, which are structurally related to the ether, has been confirmed using ¹H NMR, demonstrating the utility of this technique in verifying the successful synthesis of these compounds before their use in further studies. nih.gov

Table 2: Representative NMR Data for Related Structures

| Nucleus | Compound Type | Characteristic Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H | Aromatic Protons | ~7.0-8.5 rsc.org |

| ¹H | Aliphatic Protons (alkyl chain) | ~0.8-4.2 rsc.org |

| ¹³C | Aromatic Carbons | ~120-155 rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective analytical technique used to separate, identify, and quantify the components of a mixture. It is particularly useful for the analysis of volatile and semi-volatile reaction products that can arise from reactions of this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

For ethers, the molecular ion peak in the mass spectrum can sometimes be weak. whitman.edu Fragmentation patterns are key to identification. A common fragmentation pathway for ethers is cleavage of the bond beta to the oxygen atom, which can lead to a resonance-stabilized cation. whitman.edu Aromatic ethers, like p-nitrophenyl derivatives, often show a prominent molecular ion due to the stability of the aromatic ring. whitman.edu Major fragmentation can occur at the β-bond to the ring. whitman.edu

GC-MS has been extensively used to analyze the products of reactions involving related p-nitrophenyl esters. nih.gov For instance, in the study of the enzyme OleA, GC-MS was used to identify the Claisen condensation products formed from various p-nitrophenyl esters. nih.gov The technique was also instrumental in analyzing the products of oxidative cleavage of various ethers by fungal peroxygenase, where products like 4-nitrophenol (B140041) were identified. nih.gov In some cases, derivatization techniques, such as methylation with diazomethane, are employed to stabilize unstable products like β-keto acids for GC-MS analysis. nih.gov

Table 3: Common Fragmentation Patterns in Mass Spectrometry of Ethers

| Bond Cleavage | Resulting Fragment | Significance |

|---|---|---|

| β-cleavage | Resonance-stabilized cation | Prominent peak, often the base peak. whitman.edu |

| α-cleavage (C-O bond) | Alkyl fragment and oxygen-containing radical | Produces prominent alkyl fragments. whitman.edu |

| β-cleavage (aromatic ethers) | Fragment from cleavage at the β-bond to the ring | Major fragmentation pathway for aromatic ethers. whitman.edu |

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹H, ¹³C, ³¹P NMR for related compounds)

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as powerful tools to complement experimental studies, providing detailed insights into the behavior of molecules at the atomic level. These methods are particularly valuable for understanding complex phenomena such as interfacial behavior and reaction mechanisms.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules, including their interactions at interfaces.

For amphiphilic molecules like this compound, which possess both a hydrophilic (p-nitrophenyl) headgroup and a long hydrophobic (hexadecyl) tail, understanding their behavior at interfaces (e.g., water-oil or water-air) is crucial. MD simulations can model the self-assembly of such molecules into structures like micelles and their orientation and dynamics at these interfaces.

Studies on related molecules, such as 2-nitrophenyl octyl ether (NPOE) at the water interface, have shown that the interface is molecularly sharp but corrugated by thermal fluctuations. nih.govacs.org The presence of the alkyl chain in NPOE increases the interfacial tension compared to nitrobenzene (B124822) alone. nih.govacs.org MD simulations can also reveal details about molecular orientation, hydrogen bonding, and diffusion at the interface. nih.gov These simulations are valuable for understanding how the structure of the ether influences its interfacial properties, which can in turn affect its reactivity and function in various applications. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). riken.jpnih.gov This approach allows for the study of chemical reactions in large, complex systems like enzymes or in solution. nih.govdiva-portal.org

In a QM/MM calculation, the region of the system where the chemical reaction is occurring (e.g., the substrate and the active site of an enzyme) is treated with a high-level QM method. riken.jp The rest of the system, which constitutes the environment, is treated with a less computationally expensive MM force field. riken.jp This partitioning allows for the accurate modeling of bond-breaking and bond-forming processes while still accounting for the influence of the surrounding environment.

Table 4: Applications of QM/MM in Studying Reaction Mechanisms

| Application | Information Gained | Reference |

|---|---|---|

| Enzyme Catalysis | Identification of transition states, intermediates, and activation energies. diva-portal.orgnih.gov | diva-portal.orgnih.gov |

| Reaction Pathways | Determination of the most favorable reaction mechanism. diva-portal.org | diva-portal.org |

| Role of Environment | Understanding the influence of the surrounding solvent or protein on the reaction. riken.jp | riken.jp |

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful computational method in chemistry to investigate the electronic structure and reactivity of molecular systems. unige.chchemchart.com By modeling the electron density, DFT can provide detailed insights into reaction mechanisms, activation energies, and the electronic properties of molecules, which are crucial for understanding and predicting chemical behavior. unige.ch While specific DFT studies providing in-depth mechanistic insights exclusively for this compound are not extensively found in the current body of scientific literature, the application of DFT to analogous nitrophenyl ether systems demonstrates its potential utility.

Research on related compounds, such as other nitrophenyl ethers, has utilized DFT to explore fragmentation pathways of radical anions, photochemical cleavages, and intramolecular rearrangements. unige.chacs.orgacs.org For example, DFT calculations have been employed to understand the unimolecular bond cleavage of radical anions of substituted phenyl benzyl (B1604629) ethers, where the stability and fragmentation pathways are analyzed. unige.ch In such studies, the thermodynamics and kinetics of C–O bond fragmentation are often compared, providing a detailed picture of the reaction landscape. unige.ch

Furthermore, DFT is instrumental in elucidating reaction mechanisms by identifying transition states and intermediates. acs.org For instance, in studies of photoinduced rearrangements of aryl ethers, DFT calculations have helped to map out multi-step reaction pathways, including the formation of triplet diradical states, spirocyclic intermediates, and subsequent bond cleavage and rearrangement steps. acs.org These computational results can corroborate experimental findings and offer a deeper understanding of the factors controlling the reaction, such as which step is rate-determining. acs.org

In a hypothetical DFT study on a reaction involving this compound, such as its hydrolysis or a nucleophilic aromatic substitution, key parameters could be calculated to elucidate the mechanism. These would include the optimized geometries of reactants, transition states, and products, as well as their corresponding energies. The activation energy barrier, derived from the energy difference between the reactant and the transition state, is a critical piece of data for predicting reaction rates.

To illustrate the kind of data that would be generated in such a study, the following tables present hypothetical DFT-calculated values for a representative reaction.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for a Reaction Intermediate of this compound.

This table illustrates how DFT can provide precise structural information about transient species in a reaction.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (ether) | 1.38 Å |

| Bond Length | O-C (alkyl) | 1.45 Å |

| Bond Length | C-N (nitro) | 1.48 Å |

| Bond Angle | C-O-C | 118.5° |

| Dihedral Angle | C-C-O-C | 175.2° |

| Note: The data in this table is illustrative and not derived from published experimental or computational work on this compound. |

Table 2: Hypothetical DFT-Calculated Thermodynamic and Kinetic Data for a Reaction of this compound.

This table showcases the energetic information that can be obtained from DFT calculations to understand reaction feasibility and kinetics.

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.5 |

| Gibbs Free Energy of Reaction (ΔG) | -12.8 |

| Activation Energy (Ea) | +22.4 |

| Energy of Reactant Complex | 0.0 (Reference) |

| Energy of Transition State | +22.4 |

| Energy of Product Complex | -14.7 |

| Note: The data in this table is illustrative and not derived from published experimental or computational work on this compound. |

Such computational studies are invaluable for providing a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. acs.org They can guide the design of new experiments and help in the development of more efficient chemical processes. unige.ch

Environmental and Biological Impact Research

Biodegradation and Environmental Fate Studies

The environmental impact of synthetic chemicals is a critical area of research. For compounds like p-nitrophenyl hexadecyl ether, understanding their journey and breakdown in the environment is essential. This involves studying how microorganisms might degrade them and how long they persist in different environmental settings. Due to the limited direct research on this compound, this section draws upon findings from studies on structurally related compounds, namely nitrophenols and long-chain ethers.

The biodegradation of nitroaromatic compounds, such as nitrophenols, is a key process in their environmental removal. besjournal.com These compounds are primarily broken down by microorganisms, although photochemical oxidation can play a role in surface waters and soils. besjournal.com The presence of a nitro group generally makes aromatic compounds more resistant to degradation. jebas.orgresearchgate.net

Microbial degradation of nitrophenols can proceed through two main initial pathways: oxidation or reduction. In oxidative pathways, monooxygenases or dioxygenases attack the aromatic ring. For instance, the degradation of p-nitrophenol (PNP) in Gram-positive bacteria often proceeds via the 1,2,4-benzenetriol (B23740) (BT) pathway, where PNP is converted to p-nitrocatechol and then to BT. nih.gov In contrast, reductive pathways involve the initial reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, forming compounds like p-aminophenol from p-nitrophenol. cdc.gov

Several bacterial strains have been identified that can degrade nitrophenols. For example, Rhodococcus sp. strain 21391 can efficiently use PNP as its sole carbon source, degrading it via the 1,2,4-benzenetriol pathway. nih.gov Other identified microorganisms capable of degrading nitrophenols include species of Pseudomonas, Flavobacterium, and Nocardioides. jebas.orgasm.org

The ether linkage, another key feature of this compound, is also subject to microbial cleavage. Bacteria, particularly Rhodococcus species, are known to degrade various ethers. nih.gov The initial step in the degradation of many ethers by these bacteria is the oxidation of the α-carbon atom of the ether linkage. nih.gov

Given its structure, the microbial degradation of this compound would likely involve a combination of these pathways: cleavage of the ether bond and degradation of the resulting p-nitrophenol and hexadecanol (B772) moieties. The long alkyl chain might also undergo β-oxidation, a common pathway for fatty acid degradation.

Table 1: Examples of Microbial Degradation of Nitrophenols and Ethers

| Compound | Microorganism | Degradation Pathway/Key Enzymes | Reference |

|---|---|---|---|

| p-Nitrophenol | Rhodococcus sp. 21391 | 1,2,4-Benzenetriol pathway (p-nitrophenol monooxygenase) | nih.gov |

| o-Nitrobenzoic Acid | Flavobacterium sp. | Reduction of nitro group | asm.org |

| Halogenated Nitrophenols | Cupriavidus sp. strain CNP-8 | Denitration and debromination (FADH2-dependent monooxygenase) | cas.cn |

The persistence of a chemical in the environment is determined by its resistance to degradation processes like biodegradation, hydrolysis, and photolysis. nih.gov Nitrophenols can have half-lives ranging from one to eight days in freshwater and from 13 to 139 days in seawater. cdc.gov In soil, the half-life of 4-nitrophenol (B140041) can be as short as one to three days under aerobic conditions but extends to around 14 days under anaerobic conditions. cdc.gov

The structure of this compound, with its stable nitroaromatic group and long hydrophobic alkyl chain, suggests it would be a persistent organic pollutant. The long hexadecyl chain would significantly decrease its water solubility and increase its tendency to adsorb to soil organic matter and sediments, a process known as compartmentalization. This sorption would reduce its availability to microorganisms, potentially slowing its biodegradation and increasing its persistence. cdc.gov

While photolysis can be an important degradation process for nitrophenols in the atmosphere and surface waters, the extent to which it would affect this compound is not documented. cdc.govcdc.gov Its low volatility, due to the long alkyl chain, would likely limit its presence in the atmosphere, making soil and sediment the primary environmental compartments of concern.

Microbial Degradation Pathways of Nitrophenols and Ethers

Cellular Metabolism and Toxicity Studies of Nitrophenyl Derivatives

The biological effects of a compound are intrinsically linked to its metabolic fate within an organism. For nitrophenyl derivatives, enzymatic transformations can lead to either detoxification or, in some cases, the formation of more reactive and potentially toxic metabolites.

The metabolism of nitrophenols in animals and humans involves both Phase I and Phase II reactions. cdc.gov Phase I reactions, primarily mediated by the cytochrome P450 (CYP) family of enzymes, introduce or expose functional groups. cdc.gov Phase II reactions then conjugate these modified compounds with endogenous molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion. cdc.gov

A key enzyme involved in the Phase I metabolism of p-nitrophenol is CYP2E1. nih.govnih.gov CYP2E1 catalyzes the hydroxylation of p-nitrophenol to form 4-nitrocatechol. nih.govfabad.org.trresearchgate.net This enzymatic activity is often used as a specific probe to measure the activity of CYP2E1 in liver microsomes and hepatocytes. nih.govresearchgate.net Studies have shown that other CYP isoforms, such as CYP3A, may also be involved in the hydroxylation of p-nitrophenol. nih.gov Besides oxidation, the nitro group of nitrophenols can be reduced to an amino group, forming aminophenols. cdc.gov

The hexadecyl ether portion of this compound would likely be metabolized through different enzymatic pathways. The ether bond can be cleaved by etherase enzymes, a reaction documented for various ether-containing compounds. nih.gov For example, the hydrolysis of the immediate precursor of platelet-activating factor, 1-hexadecyl-2-acetyl-sn-glycerol, is catalyzed by an acetylhydrolase. nih.gov Once cleaved, the resulting hexadecanol could enter fatty acid metabolism pathways.

Therefore, the biotransformation of this compound in a biological system is predicted to involve CYP450-mediated hydroxylation of the nitrophenyl ring, likely by CYP2E1, and cleavage of the ether linkage, followed by further metabolism of the individual fragments.

Table 2: Enzymatic Activities Involved in the Biotransformation of Nitrophenyl Derivatives and Ethers

| Enzyme/System | Substrate | Product(s) | Biological System | Reference |

|---|---|---|---|---|

| Cytochrome P450 2E1 (CYP2E1) | p-Nitrophenol | 4-Nitrocatechol | Rat liver microsomes, human hepatocytes | nih.govnih.govfabad.org.tr |

| Cytochrome P450 3A (CYP3A) | p-Nitrophenol | 4-Nitrocatechol | Rat liver microsomes | nih.gov |

| Acetylhydrolase | 1-Hexadecyl-2-acetyl-sn-glycerol | 1-Hexadecyl-sn-glycerol | Ehrlich ascites cells | nih.gov |

Q & A

What are the common synthetic routes for preparing p-Nitrophenyl hexadecyl ether in laboratory settings?

This compound is typically synthesized via nucleophilic substitution reactions. A standard approach involves reacting p-nitrophenol with a hexadecyl halide (e.g., hexadecyl bromide) under alkaline conditions to facilitate the formation of the ether bond. The reaction may require polar aprotic solvents (e.g., dimethylformamide) and elevated temperatures to improve yield. Purification is often achieved via column chromatography or recrystallization. While direct synthesis protocols are not detailed in the provided evidence, the compound’s structural analogs (e.g., polyethylene glycol hexadecyl ether) suggest similar methodologies .

Which analytical techniques are most effective for characterizing this compound?

Key characterization methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight and purity, as demonstrated in the identification of this compound in seaweed extracts (retention time: 20.435 min) .

- Nuclear Magnetic Resonance (NMR): H and C NMR can resolve the ether linkage, aromatic nitro group, and hexadecyl chain.

- Mass Spectrometry (MS): High-resolution MS provides exact mass confirmation, critical for distinguishing structural isomers.